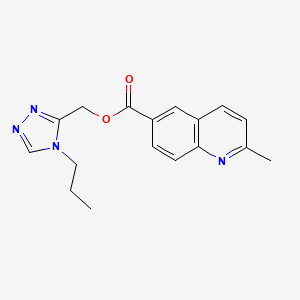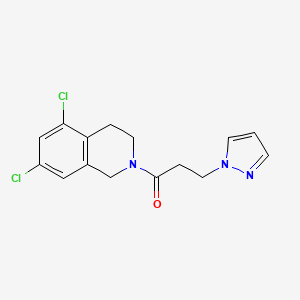
(4-Propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as PTMQ and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of PTMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. Studies have shown that PTMQ can inhibit the activity of enzymes such as DNA topoisomerase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells. PTMQ has also been shown to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
PTMQ has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its anticancer activity. PTMQ has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Studies have also demonstrated that PTMQ can inhibit the growth of biofilms, which are a major cause of antibiotic resistance.
実験室実験の利点と制限
One of the main advantages of PTMQ for lab experiments is its broad spectrum of activity against a range of pathogens. This makes it a useful tool for studying the mechanisms of antimicrobial and antifungal agents. However, one limitation of PTMQ is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on PTMQ. One area of interest is the development of new drugs based on the structure of PTMQ. Another potential direction is the study of the mechanism of action of PTMQ, which could lead to the discovery of new targets for cancer therapy. Additionally, further research is needed to fully understand the toxicity of PTMQ and its potential side effects.
合成法
The synthesis of PTMQ is a multi-step process that involves the reaction of 2-methylquinoline-6-carboxylic acid with propylamine and sodium hydroxide to form the propyl ester of the acid. This ester is then reacted with 1,2,4-triazole-3-methanol in the presence of acetic acid to produce PTMQ. The purity of the compound can be improved through recrystallization from ethanol.
科学的研究の応用
PTMQ has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been found to have antimicrobial, antifungal, and antiparasitic properties, making it a potential candidate for the development of new drugs. PTMQ has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
(4-propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-8-21-11-18-20-16(21)10-23-17(22)14-6-7-15-13(9-14)5-4-12(2)19-15/h4-7,9,11H,3,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLAUGQITHIPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1COC(=O)C2=CC3=C(C=C2)N=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)
![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)
![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)
![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![[3-Oxo-3-(propan-2-ylamino)propyl] 2-methylquinoline-6-carboxylate](/img/structure/B7640226.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)
